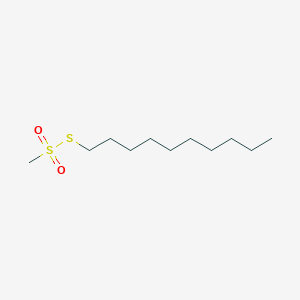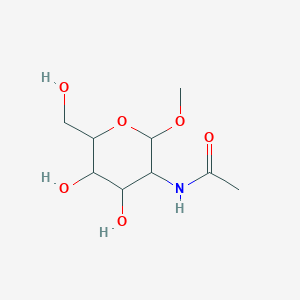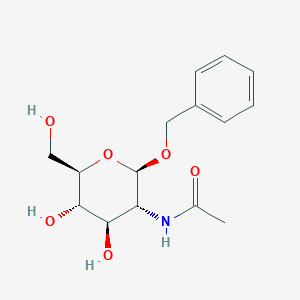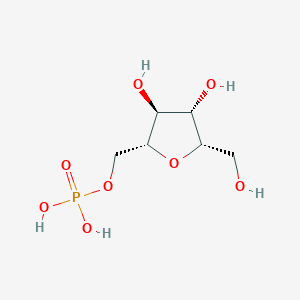
4-Oxoretinol
Vue d'ensemble
Description
Le 4-Oxoretinol est un métabolite biologiquement actif du rétinol (vitamine A). C'est un ligand naturel et un transactivateur des récepteurs de l'acide rétinoïque. Ce composé joue un rôle significatif dans la différenciation cellulaire, la formation des motifs embryonnaires et d'autres processus physiologiques. Il est également impliqué dans la régulation de l'expression génique par son interaction avec les récepteurs de l'acide rétinoïque .
Méthodes De Préparation
Le 4-Oxoretinol est synthétisé à partir du rétinol par une voie métabolique. Dans les cellules de tératocarcinome embryonnaire F9 en différenciation, environ 10 à 15% du rétinol total est métabolisé en 4-hydroxyretinol et en this compound sur une période de 18 heures . La voie synthétique implique l'oxydation du rétinol en 4-hydroxyretinol, suivie d'une oxydation ultérieure en this compound. Les conditions réactionnelles impliquent généralement l'utilisation de l'acide tout-trans-rétinoïque pour induire la différenciation dans les cellules .
Analyse Des Réactions Chimiques
Le 4-Oxoretinol subit diverses réactions chimiques, notamment :
Oxydation : Le rétinol est oxydé en 4-hydroxyretinol puis en this compound.
Réduction : Le this compound peut être réduit en 4-hydroxyretinol.
Substitution : Il peut subir des réactions de substitution au niveau du groupe hydroxyle.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme l'acide tout-trans-rétinoïque et des agents réducteurs pour les réactions inverses. Les principaux produits formés à partir de ces réactions sont le 4-hydroxyretinol et le rétinol .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé pour étudier les voies métaboliques des rétinoïdes et leur rôle dans la différenciation cellulaire.
Biologie : Il est impliqué dans la recherche sur le développement embryonnaire et la différenciation cellulaire.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et cosmétiques à base de rétinoïdes.
5. Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs de l'acide rétinoïque et en les activant. Contrairement à l'acide tout-trans-rétinoïque, le this compound ne contient pas de fraction acide en position carbone 15, mais il peut toujours activer les récepteurs de l'acide rétinoïque. Cette activation conduit à la transcription de gènes cibles impliqués dans la différenciation cellulaire et d'autres processus physiologiques .
Applications De Recherche Scientifique
4-Oxoretinol has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of retinoids and their role in cell differentiation.
Biology: It is involved in research on embryonic development and cell differentiation.
Industry: It is used in the production of retinoid-based pharmaceuticals and cosmetics.
Mécanisme D'action
4-Oxoretinol exerts its effects by binding to and activating the retinoic acid receptors. Unlike all-trans-retinoic acid, this compound does not contain an acid moiety at the carbon 15 position, yet it can still activate the retinoic acid receptors. This activation leads to the transcription of target genes involved in cell differentiation and other physiological processes .
Comparaison Avec Des Composés Similaires
Le 4-Oxoretinol est unique par rapport aux autres rétinoïdes en raison de sa capacité à activer les récepteurs de l'acide rétinoïque sans fraction acide. Des composés similaires comprennent :
Tout-trans-rétinol : Le composé parent dont est dérivé le this compound.
4-Hydroxyretinol : Un intermédiaire dans la synthèse du this compound.
Acide tout-trans-rétinoïque : Un autre rétinoïde qui active les récepteurs de l'acide rétinoïque mais qui contient une fraction acide.
La capacité unique du this compound à activer les récepteurs de l'acide rétinoïque sans fraction acide en fait un composé précieux en recherche scientifique et pour des applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIUCYCUYQIBDZ-RMWYGNQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866949 | |
| Record name | 4-Oxoretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Oxoretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62702-55-0 | |
| Record name | 15-Hydroxyretin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62702-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxoretinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxoretinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Oxoretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-KETORETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Oxoretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















